2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-8-12(23-10(3)18-8)7-17-15(21)13-9(2)19-14(11-5-6-11)20-16(13)22-4/h11H,5-7H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNVEENDKKMHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)C2=C(N=C(N=C2SC)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
- Molecular Formula : C12H14N4S
- CAS Number : 957144-77-3
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to pale yellow solid |
| Melting Point | 53.00 °C |
| Assay | 98.00 to 100.00% |
Research indicates that this compound may interact with various biological targets, primarily focusing on its role as a potential inhibitor or modulator in several pathways. The thiazole moiety is known for its biological significance, often associated with antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds similar to This compound exhibit significant antimicrobial activity against a range of pathogens. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: In Vitro Analysis
A notable study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF7). The results indicated:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest |
Neuropharmacological Effects
Recent research has explored the neuropharmacological effects of this compound, particularly its interaction with serotonin receptors. It has shown promise as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and appetite control.
Study Findings on Serotonin Receptors
In a study examining the agonistic properties of various derivatives:
| Compound | EC50 (nM) | Selectivity (5-HT2C vs. 5-HT2B) |
|---|---|---|
| Compound A | 23 | High |
| Compound B | 24 | Moderate |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target compound’s pyrimidine core differentiates it from pyridine-based analogs (e.g., ) and oxazolidine derivatives (e.g., ).
Sulfur-Containing Groups : The methylsulfanyl group at position 6 may improve lipophilicity compared to Dasatinib’s hydroxyethyl-piperazine substituent , which enhances solubility but reduces membrane permeability.
Thiazole Modifications : The 2,4-dimethylthiazole moiety in the target compound contrasts with Dasatinib’s unsubstituted thiazole. Methyl groups could sterically hinder off-target interactions or modulate metabolic stability .
Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group at position 2 may confer conformational restraint, unlike the flexible chlorophenyl group in Dasatinib . This could enhance binding affinity to rigid enzyme pockets.
Pharmacological Implications
- Kinase Inhibition Potential: Dasatinib’s thiazole-carboxamide scaffold is critical for binding to ATP pockets in kinases .
- Metabolic Stability : Methylsulfanyl groups are susceptible to oxidative metabolism, whereas Dasatinib’s hydroxyethyl-piperazine is prone to phase II conjugation . The target compound may require structural optimization to balance activity and pharmacokinetics.
Q & A
Q. What are the standard synthetic routes for preparing 2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide?
The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
- Cyclopropane ring introduction via [2+1] cycloaddition or cross-coupling reactions.
- Thioether formation at the 6-position using methyl disulfide or nucleophilic substitution with methylthiolate.
- Carboxamide coupling at the 5-position using HATU/DCC-mediated activation of the carboxylic acid intermediate. Statistical design of experiments (DoE) is recommended to optimize reaction parameters (e.g., temperature, solvent polarity) and minimize byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates).
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, thiazole methyl groups at δ 2.4–2.6 ppm).
- Elemental Analysis : Validate stoichiometry, especially for sulfur content from the methylsulfanyl group. Cross-referencing with computational NMR predictions (DFT-based tools) enhances accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and eye protection due to potential irritancy from thiazole and sulfanyl groups.
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., methyl disulfide).
- Waste Disposal : Follow guidelines for sulfur-containing organic waste to prevent environmental contamination .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the methylsulfanyl group in nucleophilic substitution reactions?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for substitution at the 6-position.
- Reaction Path Screening : Tools like GRRM or AFIR can identify low-energy pathways, prioritizing solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) .
- Example: A study on analogous pyrimidines showed THF stabilizes trigonal bipyramidal intermediates, reducing activation barriers by 15–20% .
Q. What experimental strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to distinguish specific inhibition from off-target effects.
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with results .
Q. How can researchers optimize reaction yield for large-scale synthesis while maintaining stereochemical integrity?
- DoE for Parameter Screening : Vary temperature, catalyst loading, and solvent polarity in a fractional factorial design to identify critical factors.
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclopropanation).
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. What methodologies validate the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Forced Degradation Studies : Expose to acidic (pH 2), basic (pH 9), and oxidative (HO) conditions.
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Molecular Dynamics (MD) Simulations : Predict conformational changes in aqueous environments .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding affinity predictions and experimental IC values?
- Re-evaluate Force Fields : Adjust parameters for sulfanyl-thiazole interactions in docking software (e.g., AutoDock Vina).
- Solvent Effects : Include explicit solvent molecules (e.g., water, DMSO) in simulations to improve accuracy.
- Experimental Controls : Verify compound solubility and aggregation state using dynamic light scattering (DLS) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
